molecular formula C17H20O3 B4965264 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene

Cat. No. B4965264
M. Wt: 272.34 g/mol
InChI Key: HNJLLWRBDMIMNC-UHFFFAOYSA-N
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Description

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene is a chemical compound commonly known as Bisoprolol. It belongs to the class of beta-blockers, which are widely used in the treatment of various cardiovascular diseases. Bisoprolol is a selective beta-1 adrenergic receptor blocker, which means it selectively blocks the beta-1 receptors present in the heart. This selective action makes it an effective drug in the treatment of heart failure, hypertension, and other cardiovascular diseases.

Mechanism of Action

Bisoprolol selectively blocks the beta-1 adrenergic receptors present in the heart. This action reduces the heart rate and the force of the heart's contractions, which results in a decrease in the workload of the heart. This decrease in workload reduces the oxygen demand of the heart, which is beneficial in the treatment of heart failure and angina.
Biochemical and Physiological Effects:
Bisoprolol has been found to have various biochemical and physiological effects. It reduces the heart rate and the force of the heart's contractions, which results in a decrease in the workload of the heart. This decrease in workload reduces the oxygen demand of the heart, which is beneficial in the treatment of heart failure and angina. Bisoprolol also reduces the production of renin, which is an enzyme that plays a role in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages for lab experiments. It is a selective beta-1 adrenergic receptor blocker, which means it has a specific target in the body. This specificity makes it easier to study the effects of Bisoprolol on the cardiovascular system. Bisoprolol also has a long half-life, which means its effects can be studied over a longer period. However, Bisoprolol has some limitations for lab experiments. It is a drug that is used in the treatment of cardiovascular diseases, which means it cannot be used in experiments involving healthy individuals.

Future Directions

For research on Bisoprolol include studying its effects on different populations and the prevention of heart attacks and strokes.

Synthesis Methods

Bisoprolol is synthesized by the reaction of 2-(2-hydroxyethoxy)ethylamine with 1,2-dimethyl-4-chlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction yields Bisoprolol, which is then purified by recrystallization.

Scientific Research Applications

Bisoprolol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been found to be effective in the treatment of heart failure, hypertension, and angina. Bisoprolol has also been studied for its potential use in the prevention of heart attacks and strokes.

properties

IUPAC Name

4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-13-4-5-17(12-14(13)2)20-11-10-19-16-8-6-15(18-3)7-9-16/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJLLWRBDMIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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